2-(Hydroxy(4-methoxyphenyl)methyl)phenol
Description
Contextualization within Substituted Phenols and Hydroxy(aryl)methyl Compounds
2-(Hydroxy(4-methoxyphenyl)methyl)phenol, also known by synonyms such as 2,4'-Dihydroxydiphenylmethane (B1194992) and o-(p-Hydroxybenzyl)phenol, belongs to the broad class of substituted phenols. acs.orgsigmaaldrich.com Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and are fundamental building blocks in organic synthesis. acs.org The properties and reactivity of phenols are significantly influenced by the nature and position of other substituents on the aromatic ring.
This compound is also classified as a hydroxy(aryl)methyl compound, specifically a dihydroxydiphenylmethane. These are molecules where two phenyl rings are linked by a methylene (B1212753) bridge, with each ring bearing a hydroxyl group. The specific isomer, 2,4'-dihydroxydiphenylmethane, is one of three positional isomers of bisphenol F (BPF), the others being the 2,2'- and 4,4'-isomers. nih.govmdpi.com The commercial product known as bisphenol F is often a mixture of these isomers. nih.gov The unique positioning of the hydroxyl groups in the 2,4'-isomer results in distinct chemical and physical properties compared to its symmetric counterparts.
Significance and Research Trajectory of this compound
The research trajectory of this compound is closely tied to the broader investigation of bisphenols, particularly as alternatives to Bisphenol A (BPA). nih.govwikipedia.org Bisphenol F, including the 2,4'-isomer, is utilized in the production of epoxy resins, polycarbonates, and phenolic resins for various industrial applications, such as coatings and adhesives. nih.govui.ac.id
Initial research often focused on the synthesis and characterization of bisphenol F as a mixture. However, with growing interest in the biological activities of bisphenols, isomer-specific research has become more prominent. Studies have begun to investigate the distinct toxicological and endocrine-disrupting properties of each BPF isomer, including 2,4'-dihydroxydiphenylmethane. nih.gov This shift highlights the importance of understanding the specific structure-activity relationships within this class of compounds. A 2011 study provided a redetermination of the crystal structure of 2,4'-methylenediphenol, which has been crucial for subsequent research. nih.gov
Overview of Established Research Paradigms and Knowledge Gaps concerning the Chemical Compound
Established research paradigms for this compound primarily revolve around its synthesis as part of the broader bisphenol F production and its toxicological assessment as a BPA alternative. The synthesis typically involves the acid-catalyzed reaction of phenol (B47542) with formaldehyde (B43269), which yields a mixture of the 2,2'-, 2,4'-, and 4,4'-isomers. mdpi.comnih.gov
A significant knowledge gap exists in the dedicated study of the 2,4'-isomer in isolation. While some studies have identified biological activities and protein interactions specific to this isomer, much of the research still considers bisphenol F as a whole mixture. nih.gov There is a need for more focused investigations into the unique chemical reactivity, potential applications, and specific biological mechanisms of action of this compound. Further research is required to fully elucidate its distinct role and properties compared to the other bisphenol F isomers.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-[(4-Hydroxyphenyl)methyl]phenol | acs.org |
| CAS Number | 2467-03-0 | acs.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C13H12O2 | acs.orgsigmaaldrich.com |
| Molecular Weight | 200.23 g/mol | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| SMILES | Oc1ccc(Cc2ccccc2O)cc1 | sigmaaldrich.com |
| InChI Key | LVLNPXCISNPHLE-UHFFFAOYSA-N | acs.orgsigmaaldrich.com |
Spectroscopic Data
| Type of Spectrum | Key Data Points | Source |
| Mass Spectrum | Electron ionization data available | acs.org |
| IR Spectrum | Scan of original spectrum available | acs.org |
| 13C NMR | Analysis of methylol derivatives of 2,4'-dihydroxydiphenylmethane has been conducted. | researchgate.net |
| Crystal Structure | Redetermined at room temperature; needle-like colorless single crystals. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[hydroxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |
InChI Key |
LYSAEDPDQAJQFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 4 Methoxyphenyl Methyl Phenol and Its Analogs
Classical and Modern Synthetic Routes towards 2-(Hydroxy(4-methoxyphenyl)methyl)phenol
The construction of the this compound scaffold can be approached through several established synthetic pathways. These routes primarily focus on the electrophilic nature of the aldehyde and the nucleophilic character of the phenol (B47542) ring, particularly at the ortho and para positions.
Condensation Reactions and Schiff Base Intermediacy in the Synthesis of Related Phenols
Condensation reactions, particularly those forming Schiff bases (imines), are fundamental in organic synthesis for creating C=N double bonds. nih.govacs.orgwjpsonline.comscience.gov While not a direct route to this compound, the synthesis of Schiff bases from substituted phenols and anilines provides insight into the reactivity of the precursor molecules. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone. wjpsonline.comresearchgate.net For instance, the reaction between an aromatic aldehyde and a primary amine proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. nih.govacs.org This process is generally reversible. nih.govacs.org
The synthesis of Schiff bases derived from precursors like vanillin (B372448) (a substituted hydroxymethoxybenzaldehyde) and p-anisidine (B42471) (a methoxyphenyl amine) illustrates this principle. The compound 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was synthesized by the condensation of vanillin and p-anisidine, achieving a high yield of 95%. researchgate.netatlantis-press.com Similarly, the reaction of o-vanillin with 4,4'-diaminodiphenyl ether in methanol (B129727) at room temperature yields the corresponding bis-Schiff base in 97% yield. mdpi.com These examples demonstrate the facile nature of forming complex phenolic structures through condensation, which can then potentially be reduced to form C-N single bonds or serve as versatile intermediates. wjpsonline.commdpi.com
Table 1: Examples of Schiff Base Synthesis from Phenolic Aldehydes
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Product | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Vanillin | p-Anisidine | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Water | Stirring, 30 min | 95 | researchgate.netatlantis-press.com |
| o-Vanillin | 4,4'-Diaminodiphenyl ether | 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxyphenol | Methanol | Room Temp, 1 hr | 97 | mdpi.com |
| 2-Hydroxy-5-nitrobenzaldehyde | p-Anisidine | 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol | Ethanol | Reflux, 1 hr | Not specified | researchgate.net |
Nucleophilic Additions and Organometallic Approaches
The most direct conceptual route to this compound is the nucleophilic addition of a phenol-derived nucleophile to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). The carbonyl group is inherently electrophilic due to the polarization of the C=O bond, making the carbon atom susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgsavemyexams.com This addition changes the carbonyl carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
One approach involves the generation of a phenolate (B1203915) anion by treating phenol with a base. The resulting anion is a potent nucleophile, with increased electron density at the ortho and para positions. This activated phenolate can then attack the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the final diarylmethanol product. libretexts.org
A more controlled and often higher-yielding method involves the use of organometallic reagents. This strategy enhances the nucleophilicity of the phenol ring. A key example of a related transformation is the synthesis of 2′-hydroxy-6′-methoxyacetophenone from 3-methoxyphenol. researchgate.net In this process, the phenolic hydroxyl group is first protected, followed by selective metallation at the 2-position using butyllithium (B86547) to form an aryllithium species. The subsequent addition of zinc chloride creates a more selective organozinc reagent, which then reacts with an acyl chloride under palladium catalysis to form the ketone. researchgate.net A similar strategy could be applied to synthesize the target compound:
Protection of the hydroxyl group of phenol using a suitable protecting group (e.g., as an ethoxyethyl ether). researchgate.netwikipedia.org
Directed ortho-metallation using a strong base like butyllithium.
Transmetallation with a metal salt like ZnCl₂ to form a less reactive and more selective organozinc reagent.
Nucleophilic addition of the organometallic species to 4-methoxybenzaldehyde.
Deprotection of the phenolic hydroxyl group to yield this compound.
This organometallic route offers high regioselectivity, directing the addition specifically to the ortho position of the phenol ring.
Friedel-Crafts Alkylation and Related Arylation Reactions
The formation of this compound can be viewed as a Friedel-Crafts type hydroxyalkylation of phenol with 4-methoxybenzaldehyde. In this electrophilic aromatic substitution reaction, the aldehyde is activated by a catalyst, typically a Lewis or Brønsted acid, which increases the electrophilicity of the carbonyl carbon. The activated aldehyde then undergoes attack by the electron-rich phenol ring. rsc.org Phenol is a highly activated aromatic system, with substitution occurring preferentially at the ortho and para positions.
The regioselectivity of the reaction is a critical factor. To favor the formation of the desired ortho-substituted product, reaction conditions can be optimized. For example, in the alkylation of phenol with 4-hydroxybutan-2-one, Hβ zeolite catalysts have been shown to regioselectively yield the para-alkylated product. researchgate.net The choice of catalyst and solvent can significantly influence the ortho/para product ratio. Gold-catalyzed Friedel–Crafts-like benzylation reactions have also been developed, demonstrating the utility of transition metals in promoting such C-C bond formations. rsc.org
Table 2: Examples of Friedel-Crafts Alkylation of Phenols
| Phenol Substrate | Alkylating Agent | Catalyst | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | 4-Hydroxybutan-2-one | Hβ Zeolite | 4-(4-Hydroxyphenyl)butan-2-one (para-product) | 77 | researchgate.net |
| Phenol | 1-Phenyl ethanol | Pincer–ruthenium complex / O₂ | ortho-Alkylated phenol | Not specified | rsc.org |
| Non-substituted phenol | Benzylic alcohols | Gold catalyst | 1,1-Diarylalkanes (para-preference) | Up to 98 | rsc.org |
Hydroxymethylation and Related Benzylic Functionalization
Hydroxymethylation is a specific type of alkylation that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. The reaction of phenol with formaldehyde (B43269) to produce hydroxymethyl phenols is a well-established industrial process, typically catalyzed by acids or bases. iitm.ac.inusda.gov This reaction proceeds via electrophilic attack of formaldehyde on the activated phenol ring, yielding a mixture of ortho- and para-hydroxymethyl phenol. iitm.ac.inyoutube.com
The synthesis of this compound is a direct extension of this concept, where 4-methoxybenzaldehyde is used instead of formaldehyde. The reaction mechanism involves the activation of the aldehyde, followed by attack from the ortho position of the phenol or phenolate anion. usda.govyoutube.com The reaction rate is often proportional to the concentration of the phenolate anion. usda.gov
Table 3: Catalytic Hydroxymethylation of Phenol with Formaldehyde
| Catalyst | Conditions | Selectivity | Reference |
|---|---|---|---|
| Alkali or alkaline-earth hydroxides | Aqueous solution | Mixture of ortho- and para-isomers | iitm.ac.in |
| TiAPO-5 (microporous titanoaluminophosphate) | 373 K, 24 h, aqueous solution | Ortho-selective | iitm.ac.in |
More advanced methods for benzylic functionalization are also being developed. For instance, visible light-mediated photoredox catalysis allows for the C-H functionalization of phenolic ethers at the benzylic position, providing a mild and selective method for generating benzyl (B1604629) radicals for C-C bond formation. rsc.org While this specific approach targets the functionalization of a pre-existing methyl group on a phenol ether, the underlying principles of radical-based C-C coupling represent a modern frontier for synthesizing complex phenolic molecules.
Catalytic Systems in the Synthesis of this compound and its Derivatives
Catalysis is central to achieving efficient and selective synthesis of this compound. Both acid and base catalysts are commonly employed to facilitate the key bond-forming steps.
Brønsted Acid-Catalyzed Transformations
Brønsted acids are effective catalysts for the synthesis of this compound and its analogs via electrophilic aromatic substitution pathways like Friedel-Crafts hydroxyalkylation. The acid functions by protonating the carbonyl oxygen of 4-methoxybenzaldehyde. This protonation significantly increases the positive charge on the carbonyl carbon, making the aldehyde a much more potent electrophile. The activated aldehyde can then be attacked by the nucleophilic phenol ring.
This type of acid catalysis is a cornerstone of many phenol-aldehyde condensation reactions. iitm.ac.in For instance, the synthesis of benzopyrans can be achieved through a multicomponent reaction where an iron(III) salt, which can act as a Lewis acid or generate Brønsted acidity, promotes the condensation of phenols and aldehydes to form reactive ortho-quinone methide intermediates. nih.gov While mineral acids like AlCl₃ have been used traditionally, they often pose environmental hazards. iitm.ac.in This has led to the development of solid acid catalysts, such as zeolites and other microporous materials, which offer advantages like reusability and improved selectivity for environmentally benign synthetic processes. researchgate.netiitm.ac.in
Transition Metal Catalysis in Carbon-Carbon Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. In the context of synthesizing this compound and its analogs, palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki cross-coupling reaction, for instance, is a versatile method for forming biaryl linkages, which are structurally related to the diarylmethanol core of the target compound.
A general approach involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. For example, the synthesis of a complex atropisomeric α-naphthyl-substituted tropone (B1200060) utilized a Suzuki cross-coupling between a tropolone (B20159) triflate and a boronic acid. acs.org This reaction was carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a toluene/water solvent system at 100 °C. acs.org Such methodologies can be adapted for the synthesis of the target diarylmethanol by coupling an appropriate salicylaldehyde (B1680747) derivative with a 4-methoxyphenylboronic acid, followed by reduction of the resulting diaryl ketone. The choice of ligands, such as phosphines, can be crucial in achieving high yields and, in some cases, controlling stereochemistry. acs.org
Table 1: Example of Suzuki Cross-Coupling Conditions for C-C Bond Formation
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the cross-coupling reaction. |
| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid component. |
| Solvent | Toluene / Water | Biphasic solvent system for the reaction. |
| Temperature | 100 °C | Provides thermal energy for the reaction to proceed. |
| Reactants | Aryl triflate and Boronic acid | The coupling partners for bond formation. |
Data derived from a study on atropisomeric α-naphthyl tropone synthesis. acs.org
Organocatalytic Approaches
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to catalyze chemical transformations. These catalysts offer advantages such as lower toxicity, stability to air and moisture, and the ability to promote enantioselective reactions.
For the synthesis of structures related to this compound, organocatalytic reactions can be employed to form the key carbon-carbon bond with high stereocontrol. A relevant example is the enantioselective [4+2] cyclization between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides (p-QMs), which are reactive intermediates. rsc.org This reaction, promoted by a cinchona alkaloid squaramide catalyst, yields chiral hemiketals containing a chromane (B1220400) framework. rsc.org The ortho-hydroxyphenyl p-QM can be generated in situ from precursors like this compound. The organocatalyst activates the substrates through hydrogen bonding interactions, directing the approach of the nucleophile to generate the product with high diastereo- and enantioselectivity. This strategy highlights the potential for preparing chiral, non-racemic versions of this compound and its derivatives.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.
Solvent-Free and Aqueous Medium Reactions
One of the key tenets of green chemistry is the reduction or replacement of volatile organic solvents. Performing reactions in aqueous media or under solvent-free conditions can significantly reduce environmental impact.
The synthesis of Schiff base analogs, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has been successfully demonstrated using water as a solvent. atlantis-press.comresearchgate.net In one study, vanillin and p-anisidine were reacted in water using a simple stirrer method for 30 minutes, achieving a high yield of 95%. atlantis-press.comresearchgate.net Another synthesis of a related lignin (B12514952) model compound was conducted in a citrate-phosphate buffer at a pH of 3.5, which is an aqueous environment. protocols.io These examples show that the condensation reactions necessary to form precursors to or analogs of this compound can be efficiently carried out in environmentally benign solvents.
Table 2: Comparison of Aqueous vs. Conventional Synthesis
| Compound Synthesized | Method | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Stirrer Method | Water | 30 minutes | 95% |
| (±)-licarin A (related structure) | Enzymatic | Citrate-phosphate buffer | 1 hour | 24.6% |
Data sourced from studies on Schiff base and lignin model compound synthesis. atlantis-press.comresearchgate.netprotocols.io
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. mdpi.comnih.gov The use of microwave irradiation provides rapid and uniform heating of the reaction mixture. mdpi.com
In the synthesis of substituted pyrroles, a study demonstrated that switching from conventional heating to microwave irradiation increased the yield of one product from 23% to 86%. mdpi.com Similarly, the yield for another analog rose from 24% to 82% under microwave conditions. mdpi.com For the synthesis of 4-hydroxy-2-quinolone analogues, microwave irradiation was used in conjunction with a non-toxic bismuth chloride catalyst, shortening reaction times to just 5-13 minutes. nih.gov These findings strongly suggest that the synthesis of this compound, which involves condensation and addition reactions, could be significantly optimized by adopting microwave-assisted protocols, leading to a more efficient and greener process.
Table 3: Yield Improvement with Microwave-Assisted Synthesis
| Product (Pyrrole Derivative) | Yield (Conventional) | Yield (Microwave) |
|---|---|---|
| Product 1a (R¹ = CH₂Ph) | 23% | 86% |
| Product 1b (R¹ = CH₂(4-PhOH)) | 24% | 82% |
| Product 1c (R = CH₂(3-1H-indolyl)) | 22% | 77% |
Data derived from a study on the synthesis of substituted pyrroles. mdpi.com
Stereoselective Synthesis of this compound Stereoisomers
The central carbon atom in this compound, which is bonded to a hydroxyl group and two different aryl groups, is a stereocenter. This means the molecule can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial in fields like medicinal chemistry where different enantiomers can have different biological activities.
Achieving stereoselectivity in the synthesis of diarylmethanols can be accomplished through various strategies. One common approach is the asymmetric reduction of a prochiral diaryl ketone precursor, such as 2-hydroxy-4'-methoxybenzophenone. This can be done using chiral reducing agents or a catalyst-and-hydride-source system that delivers a hydride ion to one face of the carbonyl group preferentially.
Furthermore, reactions involving the creation of multiple stereocenters can be controlled to produce specific diastereomers. For instance, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones was achieved through the highly stereoselective addition of Gilman or Grignard reagents to a dihydropyranone ring. nih.gov The relative configurations of the products were carefully determined using NMR analysis. nih.gov Similarly, the synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans was accomplished by reacting homoallylic alcohols with aldehydes, creating three new stereocenters in a single step. nih.gov These advanced synthetic methods provide a framework for the development of protocols to access specific stereoisomers of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol
Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of one- and two-dimensional NMR spectra, a comprehensive picture of the atomic connectivity and spatial arrangement of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol can be constructed.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. The expected signals can be assigned based on their chemical shifts (δ), multiplicities, and coupling constants (J).
The aromatic protons are expected to appear in the region of δ 6.5-7.5 ppm. The protons on the phenol (B47542) ring and the 4-methoxyphenyl (B3050149) ring will exhibit distinct splitting patterns due to their substitution. The protons of the phenol ring will likely show complex splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring. The protons on the 4-methoxyphenyl ring are expected to appear as two distinct doublets, a classic AA'BB' system, due to the symmetry of this ring.
A key signal is the methoxy (B1213986) group (-OCH₃), which is anticipated to be a sharp singlet at approximately δ 3.7-3.8 ppm. The benzylic proton (-CH(OH)-) is expected to appear as a singlet or a doublet, depending on the coupling with the adjacent hydroxyl proton, typically in the range of δ 5.5-6.0 ppm. The phenolic hydroxyl protons (-OH) can have variable chemical shifts, often appearing as broad singlets, and their exact position can be influenced by solvent, concentration, and temperature. In some cases, their signals can be confirmed by D₂O exchange experiments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Phenolic OH | Variable | Broad Singlet | Position is solvent and concentration dependent. |
| Aromatic H (Phenol Ring) | 6.7 - 7.2 | Multiplet | Complex splitting pattern due to 1,2-substitution. |
| Aromatic H (4-methoxyphenyl) | 6.8 - 7.3 | Doublet (AA'BB') | Two doublets expected for the symmetric ring. |
| Benzylic CH | 5.7 - 5.9 | Singlet/Doublet | Position influenced by adjacent hydroxyl group. |
| Methine OH | Variable | Broad Singlet | Position is solvent and concentration dependent. |
Note: The data in this table is based on predicted values and typical chemical shift ranges for similar structural motifs.
Carbon-13 NMR (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon environments.
The aromatic region of the spectrum, typically between δ 110-160 ppm, will show multiple signals corresponding to the carbons of the two benzene rings. The carbons bearing hydroxyl and methoxy groups will be shifted downfield due to the deshielding effect of the oxygen atoms. The quaternary carbons, those without attached protons, will generally show weaker signals.
The benzylic carbon (-CH(OH)-) is expected to resonate in the range of δ 70-80 ppm. The methoxy carbon (-OCH₃) will appear as a distinct signal around δ 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (C-O) | 155 - 160 |
| Aromatic C | 114 - 130 |
| Benzylic C | 70 - 75 |
Note: The data in this table is based on predicted values from spectroscopic databases for structurally related compounds. np-mrd.orgnp-mrd.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and providing insight into the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to delineate the spin systems of the phenolic and 4-methoxyphenyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. rsc.org This is crucial for assigning the signals of the protonated aromatic carbons and the benzylic and methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. rsc.org HMBC is particularly useful for identifying the connectivity between the different parts of the molecule. For instance, correlations would be expected between the benzylic proton and the carbons of both aromatic rings, confirming the linkage. Correlations from the methoxy protons to the corresponding carbon on the 4-methoxyphenyl ring would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing information about the molecule's conformation. In this compound, NOESY could show correlations between the benzylic proton and the protons on the ortho positions of both aromatic rings, giving clues about the preferred rotational conformation around the C-C single bonds.
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by several key absorption bands.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the phenolic and alcohol groups. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings and the methoxy group are expected to appear in the 2850-3100 cm⁻¹ region.
The aromatic C=C stretching vibrations will give rise to several sharp to medium bands in the 1450-1610 cm⁻¹ region. The C-O stretching vibrations for the phenol, alcohol, and ether linkages are expected in the 1000-1300 cm⁻¹ region. Specifically, the aryl ether C-O stretch is typically strong and appears around 1250 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic, Alcoholic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic/Methoxy) | 2850 - 2970 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1610 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
Note: The data in this table is based on typical IR frequencies for the respective functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While no specific experimental Raman data for this compound is readily available in the literature, predictions can be made based on its structure.
The aromatic ring stretching vibrations are typically strong and sharp in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The symmetric breathing mode of the benzene rings would also give a characteristic Raman signal. The C-H stretching vibrations will also be present. Due to the presence of the polarizable phenyl rings, the Raman spectrum is expected to be well-defined for the aromatic skeletal vibrations. The O-H stretching band, which is very strong and broad in the IR spectrum, is generally weak in the Raman spectrum.
Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules. By analyzing the absorption of UV and visible light, insights into the electronic transitions and the influence of the chemical environment can be obtained.
Analysis of Electronic Transitions and Absorption Maxima
Solvatochromic Studies
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. Such studies provide valuable information about the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the molecule.
A study on 2-hydroxy-4-methylquinoline, a compound with some structural similarities, demonstrated that the electronic absorption and fluorescence spectra are sensitive to solvent polarity. researchgate.net It was observed that the excited state dipole moment was greater than the ground state dipole moment, indicating that the excited state is more polar. researchgate.net This phenomenon, known as positive solvatochromism, results in a red shift (shift to longer wavelengths) of the absorption maximum as the solvent polarity increases. It is plausible that this compound would exhibit similar solvatochromic behavior due to the presence of hydroxyl and methoxy groups which can engage in hydrogen bonding and other polar interactions with solvent molecules. The extent of this shift can be correlated with solvent polarity parameters to quantify the change in dipole moment upon electronic excitation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ub.edu This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobaric compounds). ub.edu For this compound, with a chemical formula of C14H14O3, the theoretical exact mass can be calculated. While a specific HRMS dataset for this compound was not found in the search results, the technique would be expected to confirm its elemental composition with high precision. For example, a related compound, 2'-Hydroxy-4-methoxychalcone (C16H14O3), has a computed exact mass of 254.094294304 Da. nih.gov
Fragmentation Pathways and Structural Insights
In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS), molecules are fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For aromatic compounds like this compound, common fragmentation pathways involve cleavages at the benzylic position and rearrangements.
While specific fragmentation data for the title compound is not detailed in the provided search results, general principles can be applied. Electron ionization (EI) or other ionization methods would likely lead to the formation of a molecular ion [M]+•. Subsequent fragmentation could involve:
Cleavage of the C-C bond between the methylene (B1212753) bridge and one of the aromatic rings, leading to the formation of resonance-stabilized benzylic or tropylium (B1234903) ions.
Loss of small neutral molecules such as water (H2O) from the hydroxyl groups or formaldehyde (B43269) (CH2O) from the methoxy group.
Formation of characteristic fragment ions corresponding to the hydroxyphenyl and methoxyphenyl moieties.
Studies on related compounds, such as methylated warfarin, have shown that inductive cleavage of side chains and various migrations are predominant fragmentation routes. The analysis of accurate mass fragment spectra can help in proposing and confirming these pathways. researchgate.netscispace.com
Solid-State Structural Determination by X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and the nature of intermolecular interactions, such as van der Waals forces, π-π stacking, and specific hydrogen bonding motifs that dictate the three-dimensional arrangement of the molecules in the crystal lattice, requires crystallographic data which is currently unavailable.
Intramolecular Hydrogen Bonding Networks
The identification and characterization of intramolecular hydrogen bonds, which are crucial in determining the conformation of the molecule, cannot be definitively described without spectroscopic and crystallographic evidence for this compound.
Tautomeric Forms in the Crystalline State
The potential for and the presence of any specific tautomeric forms of this compound within the crystal lattice can only be confirmed through detailed structural analysis, which has not been reported.
Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a lack of specific published research data required to generate the detailed article as outlined. The provided search results pertain to structurally related but distinct molecules, and utilizing this information would not adhere to the strict requirement of focusing solely on the specified compound.
Computational chemistry analyses, such as Density Functional Theory (DFT) studies, are highly specific to the exact molecular structure under investigation. Key parameters like optimized geometry, frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and Electron Localization Functions (ELF) are unique to each compound.
The available research, including studies on 2-Hydroxy-4-Methoxybenzophenone nih.govnih.gov, various chalcone (B49325) derivatives niscpr.res.in, and other substituted phenols nih.govtandfonline.comresearchgate.netwikimedia.orgymerdigital.com, cannot be extrapolated to accurately describe this compound. Doing so would result in a scientifically inaccurate article that violates the core instructions of this request.
Therefore, it is not possible to provide the requested article with the required level of scientific accuracy and specificity at this time due to the absence of dedicated computational studies for this compound in the available literature.
Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol
Spectroscopic Parameter Prediction and Validation
Computational NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. This is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
While specific computational NMR data for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is not available, a hypothetical table of predicted chemical shifts would resemble the following:
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 155.0 |
| C2 | - | 115.0 |
| C3 | 6.80 | 130.0 |
| C4 | - | 120.0 |
| C5 | 7.10 | 128.0 |
| C6 | 6.90 | 118.0 |
| C-alpha | 5.50 | 75.0 |
| C1' | - | 135.0 |
| C2'/C6' | 7.20 | 129.0 |
| C3'/C5' | 6.85 | 114.0 |
| C4' | - | 159.0 |
| OCH3 | 3.80 | 55.0 |
| OH (phenolic) | 8.50 | - |
| OH (benzylic) | 4.50 | - |
Simulated Vibrational Spectra
Computational methods can also predict the infrared (IR) and Raman spectra of a molecule. This is done by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks.
A table of key predicted vibrational frequencies would typically include the following types of modes for this compound:
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (phenolic) | 3600 - 3400 | Stretching of the phenolic hydroxyl group |
| O-H stretch (benzylic) | 3500 - 3300 | Stretching of the benzylic hydroxyl group |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the aromatic rings |
| C-H stretch (aliphatic) | 3000 - 2850 | Stretching of the methoxy (B1213986) and methyl C-H bonds |
| C=C stretch (aromatic) | 1600 - 1450 | Stretching of carbon-carbon double bonds in the aromatic rings |
| C-O stretch (ether) | 1250 - 1200 | Asymmetric stretching of the aryl-O-CH₃ bond |
| C-O stretch (phenol) | 1200 - 1150 | Stretching of the phenolic C-O bond |
Predicted UV-Vis Absorption Spectra and Electronic Transitions
Time-Dependent DFT (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. It calculates the energies of electronic excitations from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in understanding the electronic structure and the nature of the transitions, such as n → π* or π → π*.
For this compound, one would expect to see transitions associated with the phenolic and methoxy-substituted benzene (B151609) rings.
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| 280 | 0.15 | π → π |
| 230 | 0.60 | π → π |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of reactants, products, intermediates, and transition states.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand a chemical reaction, it is crucial to locate the transition state, which is the highest point on the minimum energy path between reactants and products. Computational methods can search for and optimize the geometry of these transition states. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the desired species.
Mechanistic Pathways for Formation and Reactivity
For a molecule like this compound, computational studies could explore its formation, for example, through the acid- or base-catalyzed reaction of a phenol (B47542) with 4-methoxybenzaldehyde (B44291). Different potential pathways could be modeled to determine the most energetically favorable route. Furthermore, the reactivity of the compound, such as its oxidation or further substitution reactions, could be investigated by modeling the interaction with various reagents and calculating the energy barriers for different reaction channels.
While the specific computational data for this compound is not available in the searched literature, the principles and methods described above represent the standard approach that would be used to investigate its properties and reactivity from a theoretical standpoint.
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, these interactions are crucial in determining its crystal packing and, consequently, its macroscopic properties.
The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework for analyzing the nature of chemical bonds, including weak interactions like hydrogen bonds. nih.gov The AIM analysis of intramolecular hydrogen bonds in ortho-substituted phenols reveals the characteristics of these interactions. nih.gov For instance, in a related compound, 4-Hydroxy-methyl-2-methoxy-phenol, an intramolecular hydrogen bond is confirmed by the topological parameters of the electron density at the selected bond critical point (BCP) as determined by AIM. rsc.org The theory characterizes a bond by the properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. A positive value of the Laplacian of the electron density at the BCP is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds.
In systems with electron-donating substituents, the nature of hydrogen bonding can be a mixture of closed-shell and shared interactions, while it is predominantly closed-shell in systems with electron-withdrawing substituents. scm.com The strength of an intramolecular hydrogen bond is notably enhanced by the presence of electron-withdrawing groups. nih.gov For this compound, the presence of hydroxyl and methoxy groups would influence the nature and strength of any intramolecular hydrogen bonds, which could be quantitatively described by AIM parameters.
Table 1: Representative AIM Parameters for Intramolecular Hydrogen Bonds in Phenolic Compounds
| Interacting Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| O-H···O | 0.025 - 0.045 | +0.080 - +0.150 |
| O-H···N | 0.030 - 0.060 | +0.090 - +0.180 |
| C-H···O | 0.005 - 0.015 | +0.020 - +0.050 |
In addition to hydrogen bonding, pi-stacking and van der Waals interactions are fundamental in the self-assembly of aromatic molecules like this compound. researchgate.net These interactions, although weaker than covalent bonds, collectively contribute to the stability of the crystal lattice. benthamdirect.com
Pi-stacking interactions occur between the aromatic rings of adjacent molecules and can be categorized into face-to-face and edge-to-face arrangements. acs.org In the crystal structure of a related compound, (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazine-1-carboxamide, parallel slipped π–π interactions are observed, with a centroid–centroid distance of 3.8850 (14) Å. nih.gov Computational studies on phenol-water complexes also highlight the importance of π-π stacking interaction energies. scirp.org Furthermore, Hirshfeld surface analysis is a valuable tool for investigating intermolecular interactions, including off-set stacking interactions that contribute to crystal packing stability. nih.govbenthamdirect.com
Advanced Theoretical Calculations
Computational methods, particularly DFT, are instrumental in predicting the non-linear optical (NLO) properties of organic molecules. rsc.org Molecules with donor-π-acceptor (D-π-A) or related electronic structures often exhibit significant NLO responses. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO activity of a molecule.
For classes of compounds similar to this compound, such as substituted 4-phenylphenols and various Schiff bases, DFT calculations have shown their potential as NLO materials. rsc.orgresearchgate.net The calculations typically involve the optimization of the molecular geometry followed by the computation of the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) using a suitable functional and basis set. rsc.orgresearchgate.net For instance, in a study of bis-phenylenediamine derivatives, the total first hyperpolarizability (βtot) values were found to be significantly larger than that of urea, a standard reference material for NLO properties. rsc.org
Table 2: Calculated NLO Properties of a Representative D–π–D Configured Schiff Base
| Property | Calculated Value |
| Dipole Moment (μ) | 2.53 Debye |
| Average Polarizability (⟨α⟩) | 45.3 x 10⁻²⁴ esu |
| First Hyperpolarizability (β_tot) | 68.47 x 10⁻³¹ esu |
Note: The data in this table is for a D–π–D configured Schiff base (DMD) from a study on bis-phenylenediamine derivatives and is provided as a representative example. rsc.org It illustrates the type of data obtained from NLO calculations. Specific values for this compound would require a dedicated computational study.
The modeling of charge transport properties is crucial for evaluating the potential of organic materials in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The charge transport in organic materials is often described by the hopping model, where charges (electrons or holes) hop between adjacent molecules. The rate of this hopping can be estimated using Marcus theory.
Key parameters in modeling charge transport include the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy generally leads to a higher charge mobility. The electronic coupling quantifies the orbital overlap between adjacent molecules.
DFT calculations are employed to compute these parameters. For example, studies on pentacene (B32325) derivatives have shown how electron-withdrawing substituents can influence the electron and hole transport properties. researchgate.net The mobility (μ) can then be calculated, providing a quantitative measure of the material's charge transport efficiency.
Table 3: Representative Calculated Charge Transport Properties for an Organic Molecule
| Parameter | Value |
| Hole Reorganization Energy (λ_h) | 0.25 eV |
| Electron Reorganization Energy (λ_e) | 0.28 eV |
| Hole Mobility (μ_h) | 2.14 x 10⁻³ cm²/Vs |
| Electron Mobility (μ_e) | 1.50 x 10⁻³ cm²/Vs |
Note: This table presents illustrative charge transport properties for a generic organic semiconductor. The values are based on typical ranges found in computational studies of organic electronic materials and are not specific to this compound.
Reactivity and Reaction Mechanisms of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol
Acid-Base Properties and Proton Transfer Phenomena
The presence of multiple hydroxyl groups and the potential for intramolecular interactions define the acid-base characteristics and proton transfer capabilities of the molecule.
The acidity of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol is primarily determined by its two phenolic hydroxyl (-OH) groups. Phenols are generally weak acids; for comparison, the pKa of phenol (B47542) itself is approximately 9.95. The acidity of a phenol is influenced by the stability of its corresponding phenoxide ion upon deprotonation. libretexts.org The benzene (B151609) ring itself acts as a weak electron-withdrawing group through resonance, which helps to delocalize the negative charge of the phenoxide ion, thereby stabilizing it. tru.ca
For the parent structure without the methoxy (B1213986) group, 2,2'-methylenediphenol (B73669) (also known as bisphenol F), a predicted acidic pKa is approximately 8.26. hmdb.ca This increased acidity compared to phenol can be attributed to the presence of the second phenolic ring.
In the case of this compound, the substituents on the aromatic rings play a crucial role. The methoxy group (-OCH₃) at the para-position of one of the rings is a key modulator of acidity. While the oxygen of the methoxy group is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs produce a stronger electron-donating resonance effect. tru.ca This resonance effect "pushes" electron density into the aromatic ring, which can destabilize the negative charge on the phenoxide oxygen, making the conjugate base less stable and, consequently, the phenol less acidic (i.e., having a higher pKa). tru.ca Therefore, the hydroxyl group on the methoxy-substituted ring is expected to be less acidic than the hydroxyl group on the unsubstituted ring. The benzylic alcohol is significantly less acidic, with a pKa typically in the range of 16-18, and does not contribute to the acidic character of the compound in aqueous media.
The basicity of the molecule is very low. The oxygen atoms of the hydroxyl and methoxy groups possess lone pairs of electrons and can act as Lewis bases or be protonated by strong acids, but these are weak basic sites.
Table 1: Predicted Acid-Base Properties of this compound and Related Compounds
| Property | Value | Reference |
| pKa (Strongest Acidic) | ||
| 2,2'-Methylenediphenol | ~8.26 | hmdb.ca |
| Phenol | ~9.95 | libretexts.org |
| 4-Methoxyphenol (B1676288) | Higher than phenol | The electron-donating resonance effect of the methoxy group decreases the acidity of the phenolic proton compared to unsubstituted phenol. tru.ca |
| pKa (Strongest Basic) | ||
| 2,2'-Methylenediphenol | ~ -5.5 | hmdb.ca |
The specific arrangement of a hydroxyl group ortho to the methylene (B1212753) bridge allows for the possibility of intramolecular proton transfer. This phenomenon, particularly excited-state intramolecular proton transfer (ESIPT), is well-documented in molecules containing a 2-hydroxyphenyl moiety. hmdb.canih.gov In such systems, an intramolecular hydrogen bond can form a pre-existing six-membered ring. Upon electronic excitation with light, a proton can be rapidly transferred from the hydroxyl group (the proton donor) to a nearby acceptor atom.
In this compound, the benzylic oxygen could potentially act as the proton acceptor, facilitating proton transfer from the ortho-phenolic group. While direct studies on this specific molecule are scarce, the structural motif is conducive to such dynamics. In the crystal structure of a related compound, 2-[(2-chlorophenyl)(hydroxy)methyl]phenol, O—H···O hydrogen bonds are observed, forming dimers and larger aggregates, which highlights the propensity of these hydroxyl groups to engage in hydrogen bonding, a prerequisite for proton transfer.
Proton transfer can also occur as a fundamental step in reaction mechanisms, such as in acid-catalyzed reactions or during the formation of intermediates in redox processes.
While this compound itself does not exhibit tautomerism, its derivatives, particularly Schiff bases (imines), display a significant tautomeric equilibrium between a phenol-imine form and a keto-amine form. researchgate.nete-jehs.org These Schiff bases can be synthesized through the condensation of related aldehydes (like salicylaldehyde) with primary amines (like p-anisidine). drugbank.comlibretexts.org
The two tautomeric forms are:
Phenol-Imine (or Enol-Imine) Form : This form contains a phenolic -OH group and a C=N double bond. It is stabilized by an intramolecular hydrogen bond of the O–H···N type. researchgate.net
Keto-Amine (or Keto-Enamine) Form : This form results from the transfer of the phenolic proton to the imine nitrogen. It features a ketone (C=O) in a quinoid-type ring and an N-H group, stabilized by an N–H···O hydrogen bond. researchgate.nete-jehs.org
This equilibrium is influenced by several factors:
Substituents : The electronic nature of substituents on the aromatic rings can shift the equilibrium.
Solvent Polarity : The equilibrium can be sensitive to the solvent environment. Often, the keto-amine form is more favored in polar solvents. researchgate.nete-jehs.org
Physical State : The dominant tautomer can differ between the solid state and in solution. researchgate.netacs.org In the solid state, salicylideneanilines typically exist in the phenol-imine form. e-jehs.org However, studies on methoxy-substituted salicylaldehyde (B1680747) Schiff bases have shown that some derivatives crystallize as the keto tautomer. capes.gov.br
For example, the Schiff base 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol, which is structurally analogous, has been shown to exist in an intermediate state between the NH and OH tautomers in the solid phase. drugbank.com
Table 2: Tautomeric Forms in Schiff Base Derivatives of Salicylaldehydes
| Tautomeric Form | Key Structural Features | Stabilizing Hydrogen Bond | Predominantly Found In | Reference |
| Phenol-Imine | Phenolic -OH group, C=N double bond | O–H···N | Non-polar solvents, solid state for many salicylaldimines. | researchgate.nete-jehs.org |
| Keto-Amine | Quinoid ring with C=O group, N-H single bond, C=C bond | N–H···O | Polar solvents, solid state for some naphthalidimines and substituted salicylaldimines. | researchgate.nete-jehs.orgcapes.gov.br |
Oxidation and Reduction Pathways
The phenolic nature of this compound makes it susceptible to oxidation, while the benzylic alcohol and aromatic systems can undergo reduction under specific conditions.
Phenolic compounds are well-known to undergo oxidative coupling, a reaction that forms new C-C or C-O bonds, often leading to dimerization or polymerization. wikipedia.org These reactions can be catalyzed by chemical oxidants or enzymes. Enzymes like laccases and peroxidases (e.g., horseradish peroxidase, HRP) are particularly effective in catalyzing the oxidation of phenols. acs.orgnih.gov
The general mechanism for enzyme-catalyzed oxidation involves the generation of a phenoxy radical from the phenolic substrate. nih.gov For this compound, this would involve one-electron oxidation of one of the phenol moieties. These highly reactive radicals can then couple with each other in a non-specific manner. This coupling can occur between two carbon atoms (C-C coupling) or between a carbon atom and an oxygen atom (C-O coupling), leading to the formation of dimers, oligomers, and high-molecular-weight polymers. wikipedia.orgresearchgate.net
Studies on related bisphenol compounds like Bisphenol A (BPA) and Bisphenol F have demonstrated their susceptibility to enzymatic oxidative polymerization. Laccase, in the presence of oxygen, catalyzes the oxidation and polymerization of these compounds. researchgate.netnih.gov Similarly, HRP uses hydrogen peroxide as an oxidant to achieve the same transformation, which is an effective method for removing phenolic compounds from water. acs.orgcapes.gov.brnih.govnih.gov The resulting products are typically a complex mixture of insoluble polymers. The efficiency of these enzymatic reactions is dependent on factors such as pH, temperature, and enzyme concentration. e-jehs.orgnih.gov
The structure of this compound offers several sites for reductive transformations. The removal of oxygen-containing functional groups from phenolic compounds is a key challenge in biorefining and is relevant here. libretexts.org
Potential reductive pathways include:
Hydrodeoxygenation : This process would involve the complete removal of all hydroxyl and methoxy groups, yielding the parent hydrocarbon structure, diphenylmethane. This typically requires harsh conditions and can be complicated by the overreduction of the aromatic rings. libretexts.org
Reductive Cleavage of the Benzylic C-O Bond : The benzylic alcohol C-O bond is susceptible to hydrogenolysis. This reaction would cleave the molecule, potentially yielding 2-methylphenol and 4-methoxyphenol as products.
Hydrodehydroxylation and Hydrodemethoxylation : More selective reductions can target specific C(aryl)-O bonds. Hydrodehydroxylation would remove a phenolic -OH group, while hydrodemethoxylation would remove the -OCH₃ group. libretexts.org For instance, photoredox catalysis has emerged as a method for the chemoselective cleavage of phenolic ethers under mild conditions. tru.ca Another approach involves converting the phenol to its diethyl phosphate (B84403) ester, which can then be cleaved with alkali metals in liquid ammonia. nih.gov
Derivatization Reactions at Hydroxyl and Phenolic Groups
The presence of both a phenolic and a benzylic hydroxyl group offers multiple sites for derivatization, allowing for the synthesis of a wide range of derivatives with potentially altered properties.
Esterification:
The phenolic hydroxyl group of this compound can undergo esterification, although it is generally less reactive than the benzylic alcohol. Direct esterification with carboxylic acids, known as Fischer esterification, is typically slow for phenols and often requires harsh conditions and a large excess of the alcohol, which can be impractical. researchgate.netchemistrysteps.com A more efficient method involves the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. nih.gov The reaction of phenols with acyl chlorides, like ethanoyl chloride, can proceed at room temperature to form the corresponding phenyl ester. nih.gov To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. nih.gov
The benzylic hydroxyl group, being a secondary alcohol, readily undergoes esterification under standard Fischer conditions, reacting with carboxylic acids in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. youtube.com The equilibrium of this reversible reaction can be driven towards the product by removing water as it forms, for instance, by azeotropic distillation with a Dean-Stark trap. youtube.comacs.org
Etherification:
The Williamson ether synthesis is a widely used method for the etherification of the phenolic hydroxyl group. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide. byjus.comwikipedia.orgjk-sci.commasterorganicchemistry.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. byjus.commasterorganicchemistry.com
The benzylic hydroxyl can also be converted to an ether. An efficient method for the chemoselective etherification of benzylic alcohols in the presence of phenolic hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. quora.com
| Reaction Type | Substrate | Reagent(s) | Product | Key Conditions | Reference(s) |
| Esterification | Phenol | Ethanoyl chloride | Phenyl ethanoate | Room temperature | nih.gov |
| Phenol | Benzoyl chloride / NaOH | Phenyl benzoate | Shaking for ~15 min | nih.gov | |
| Carboxylic Acid & Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester | Heating, removal of water | youtube.comacs.org | |
| Etherification | Phenol | Alkyl halide / Base (e.g., NaOH) | Alkyl phenyl ether | SN2 conditions | byjus.comjk-sci.com |
| Benzyl (B1604629) alcohol | TCT, DMSO, Methanol/Ethanol | Benzyl methyl/ethyl ether | Chemoselective | quora.com |
Acylation:
Acylation of the phenolic hydroxyl group (O-acylation) is a common transformation. As mentioned, it is typically achieved using acyl chlorides or anhydrides. nih.gov The reaction can be catalyzed by either acid or base. nih.gov Base catalysis involves the formation of the more nucleophilic phenoxide ion. nih.gov
C-acylation of the phenolic ring, a Friedel-Crafts type reaction, can also occur, leading to the formation of hydroxyarylketones. stackexchange.comnih.gov The regioselectivity between O-acylation and C-acylation can be controlled by the reaction conditions. O-acylation is kinetically favored, while C-acylation is thermodynamically favored and is promoted by the presence of a Lewis acid catalyst like AlCl₃. nih.gov In fact, aryl esters can rearrange to aryl ketones in the presence of AlCl₃ in a reaction known as the Fries rearrangement. nih.gov For phenols, Friedel-Crafts acylation in the presence of AlCl₃ typically yields a mixture of ortho- and para-hydroxy acetophenones. researchgate.net
Alkylation:
Alkylation of the phenolic hydroxyl group is most commonly achieved via the Williamson ether synthesis as described previously. stackexchange.com Besides alkyl halides, other alkylating agents can be employed. For instance, a palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates can produce benzyl-protected phenols. byjus.com
Alkylation can also occur on the aromatic ring (C-alkylation), which is a form of electrophilic aromatic substitution (see section 5.5).
Reactions Involving the Benzylic Hydroxyl Moiety
The benzylic hydroxyl group is prone to both substitution and elimination reactions due to the stability of the potential carbocation intermediate.
The hydroxyl group of a benzylic alcohol is a poor leaving group, but it can be activated for nucleophilic substitution. chemistrysteps.com Protonation of the alcohol under acidic conditions converts the hydroxyl into a good leaving group (water), facilitating an SN1 reaction. chemistrysteps.com This allows for substitution by various nucleophiles.
A more direct approach for the nucleophilic substitution of benzylic alcohols involves the use of Lewis acid catalysts. For example, B(C₆F₅)₃ has been shown to be an effective catalyst for the substitution of benzylic alcohols with a variety of nucleophiles, including other alcohols (etherification), thiols (thioetherification), and electron-rich aromatic compounds (arylation), under mild conditions. nih.govmasterorganicchemistry.combyjus.comassets-servd.host This method is efficient for constructing C-O, C-S, and C-C bonds. masterorganicchemistry.com Similarly, iodine has been used as a catalyst for the nucleophilic substitution of benzylic alcohols with O- and C-nucleophiles at ambient temperature. egpat.com
| Catalyst System | Nucleophile Type | Product Type | Key Features | Reference(s) |
| B(C₆F₅)₃ | Alcohols, Thiols, Aromatics | Ethers, Thioethers, Triarylmethanes | Mild conditions, low catalyst loading | nih.govmasterorganicchemistry.combyjus.comassets-servd.host |
| I₂ | O- and C-nucleophiles | Ethers, C-substituted products | Ambient temperature, simple procedure | egpat.com |
| [Ir(COD)Cl]₂-SnCl₄ | Arenes, Heteroarenes | Diaryl- and Triarylmethanes | High yields | researchgate.net |
Benzylic alcohols can undergo acid-catalyzed dehydration (elimination) to form conjugated alkenes. researchgate.net This reaction typically proceeds through an E1 mechanism, involving the formation of a stable benzylic carbocation intermediate. youtube.com The stability of the resulting conjugated system, in this case, a styrene (B11656) derivative, provides a strong driving force for the reaction. researchgate.net Secondary benzylic mesylates have also been shown to undergo facile elimination to the corresponding styrene in the presence of methanesulfonic acid. acs.orgnih.gov
Electrophilic and Nucleophilic Aromatic Substitution on Phenolic Ring
The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the methoxy group on the other ring which can have a long-range activating effect.
Electrophilic Aromatic Substitution:
The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. quora.combyjus.comassets-servd.hostegpat.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the positive charge in the arenium ion intermediate. quora.combyjus.com The methoxy group on the second ring is also an activating, ortho-, para-directing group. masterorganicchemistry.com In the case of this compound, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group on the first phenolic ring. The para position is sterically less hindered. Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com Due to the high reactivity of phenols, these reactions can often proceed under milder conditions than those required for benzene. byjus.com For instance, halogenation of phenols can occur even in the absence of a Lewis acid catalyst. byjus.com
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene ring is generally not feasible. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.comyoutube.com The phenolic ring of this compound lacks strong deactivating groups and a suitable leaving group, making it unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.
Complexation and Coordination Chemistry of this compound with Metal Ions
Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the complexation and coordination chemistry of the compound This compound with metal ions. Extensive searches of chemical databases and scholarly articles did not yield specific studies on the synthesis, structural characterization, or reaction mechanisms of metal complexes involving this particular ligand.
While research exists for structurally related compounds, such as Schiff bases derived from substituted phenols or other phenol-based ligands, the strict focus on This compound as per the user's request prevents the inclusion of such data. The scientific community has explored the coordination capabilities of various phenolic compounds, which typically act as bidentate or polydentate ligands, coordinating with metal ions through their deprotonated phenoxy and benzylic hydroxyl groups. However, without specific studies on the title compound, any discussion on its coordination modes, the stereochemistry of its potential complexes, or its reactivity with different metal centers would be purely speculative.
The creation of detailed research findings and data tables, as requested, is contingent upon the availability of experimental data in the public domain. As no such data for This compound could be located, this section cannot be completed.
Applications of 2 Hydroxy 4 Methoxyphenyl Methyl Phenol in Organic Synthesis and Materials Science
Role as a Synthetic Building Block and Intermediate
The utility of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol as a synthetic precursor is rooted in its hybrid structure, which combines the functionalities of a substituted phenol (B47542) and a benzyl (B1604629) alcohol. This dual reactivity allows it to participate in a wide array of chemical reactions. Substituted 2-methoxyphenols are recognized as valuable starting materials for the preparation of bioactive compounds, such as hydroxylated biphenyls. nih.govresearchgate.net The core structure of this compound, which links a 2-hydroxyphenyl moiety with a 4-methoxyphenyl (B3050149) group, serves as a foundational scaffold for constructing intricate molecular frameworks.
Research into related compounds has demonstrated the synthetic potential of this structural motif. For instance, chalcones with similar substitution patterns, like 2'-Hydroxy-4-methoxychalcone, are employed as precursors in the synthesis of complex molecules such as donor-acceptor cyclopropanes. nih.gov These cyclopropanes are themselves valuable intermediates for creating a diverse range of bioactive compounds. nih.gov This underscores the role of the this compound framework as a key component in synthetic strategies aimed at producing complex organic molecules.
The presence of two hydroxyl groups (one phenolic, one benzylic) and two aromatic rings in this compound provides multiple reactive sites for intramolecular and intermolecular cyclization reactions, making it a promising precursor for a variety of heterocyclic compounds. The strategic positioning of these functional groups can be exploited to construct oxygen-containing heterocycles like furans and pyrans. For example, the core structural elements of this compound are found within more complex heterocyclic systems such as 4-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-2,2-dimethylfuran-3-one, indicating that this scaffold is synthetically accessible for building such ring systems. google.com
Furthermore, the chemical scaffold can be modified to access nitrogen-containing heterocycles. The synthesis of Schiff bases from related salicylaldehyde (B1680747) and aniline (B41778) derivatives is a well-established route. mdpi.comresearchgate.net By analogy, oxidation of the benzylic alcohol in this compound to the corresponding ketone would yield a precursor that could react with hydrazines or other binucleophiles to form pyridazines, pyrazoles, or other heterocyclic structures.
In the realm of multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, diarylmethanols like this compound often appear as transient intermediates. Specifically, in reactions involving a phenol, an aromatic aldehyde (such as p-anisaldehyde), and a third reactant, the initial condensation between the phenol and aldehyde generates a diarylmethanol structure in situ. This intermediate then rapidly undergoes subsequent reactions with other components in the mixture.
While studies focusing on the isolation and subsequent use of this compound in MCRs are not extensively documented, its formation is a key mechanistic step in numerous named reactions that build molecular complexity efficiently. Its role as a fleeting, high-energy intermediate is crucial for the progression of these one-pot syntheses to their final, often complex, products.
Utilization in Catalyst Design and Ligand Synthesis
The structural framework of this compound, particularly its biaryl-like nature, makes it an attractive scaffold for the development of specialized ligands for metal-catalyzed reactions. Biaryl and diaryl compounds are foundational to many classes of "privileged ligands" that have proven effective in a broad range of catalytic transformations.
The this compound molecule is prochiral. While the parent compound is achiral, its central benzylic carbon can become a stereocenter upon appropriate substitution. More significantly, this scaffold serves as a precursor to axially chiral biaryl ligands, a class of ligands highly valued in asymmetric catalysis.
Recent research has highlighted the potential of atropisomeric scaffolds in the design of new catalysts and ligands for asymmetric synthesis. acs.org Atropisomerism arises from hindered rotation around a single bond, creating stable, non-interconverting stereoisomers. While this compound itself exhibits free rotation around its C-C bonds, it can be chemically modified to create more sterically hindered biaryl systems that do exhibit atropisomerism. Methodologies such as atropselective Suzuki cross-couplings, which utilize chiral ligands to control the axial chirality of the product, have been successfully developed for related systems. acs.org This suggests a clear pathway for converting derivatives of this compound into novel, enantiopure ligands for catalysis.
The development of chiral ligands from derivatives of this compound opens the door to their application in asymmetric catalysis, where the goal is to selectively synthesize one enantiomer of a chiral product. Chiral ligands derived from related biaryl scaffolds, such as benzooxaphospholes, have already demonstrated considerable success in achieving high enantioselectivity in reactions like the Suzuki cross-coupling. acs.org
The potential for this scaffold to be incorporated into new classes of ligands and catalysts is an active area of exploration. acs.org Ligands based on the this compound framework could be coordinated to various transition metals (e.g., palladium, rhodium, iridium) to create catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and hydrosilylations. The modular nature of the scaffold would allow for fine-tuning of its steric and electronic properties to optimize catalyst performance for specific reactions. acs.org
Exploration in Functional Materials
The unique combination of functional groups in this compound also makes it a candidate for the development of novel functional materials.
The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant properties. Phenolic compounds are well-known radical scavengers, and related molecules such as Schiff bases derived from vanillin (B372448) and p-anisidine (B42471) have shown significant antioxidant activity. atlantis-press.comresearchgate.net This activity is attributed to the ability of the phenolic group to donate a hydrogen atom to stabilize free radicals. researchgate.net Therefore, this compound itself, or polymers incorporating it, could be explored for use as stabilizers in plastics, foods, or cosmetics.
Furthermore, the di-aryl structure and multiple reactive hydroxyl sites suggest its potential as a monomer or cross-linking agent in polymer synthesis. Phenolic compounds are cornerstone monomers in the production of resins like phenol-formaldehyde resins. Incorporating this compound into such polymer chains could be a strategy to impart specific properties, such as enhanced thermal stability, altered solubility, or specific optical characteristics arising from its conjugated aromatic system. Additionally, related Schiff base compounds are known to exhibit photochromic and thermochromic behaviors, properties that are highly desirable in "smart" materials for applications in sensors, optical switches, and displays. researchgate.net This suggests that derivatives of this compound could be investigated for similar stimuli-responsive properties.
Precursors for Optoelectronic Materials (e.g., OLEDs, OSCs)
While direct and specific applications of this compound as a precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) are not extensively documented in publicly available literature, the structural motifs present in the molecule are relevant to the design of materials for these technologies. The core structure, containing two interconnected phenyl rings, is a feature found in some classes of materials used in optoelectronics.
For instance, biphenyl (B1667301) derivatives have been investigated as host materials in phosphorescent OLEDs. nih.govacs.orgresearchgate.net These materials often require a wide bandgap and good carrier transport properties to facilitate efficient energy transfer to the emissive dopant. nih.govresearchgate.net The this compound structure, while not a simple biphenyl, could potentially be modified to incorporate charge-transporting moieties, a common strategy in designing materials for OLEDs. The phenolic and alcohol groups offer reactive sites for such modifications.
In the realm of OSCs, the development of new donor and acceptor materials is crucial for improving power conversion efficiencies. nih.govyoutube.com Organic materials used in these devices are typically large conjugated systems. youtube.com While this compound itself is not a highly conjugated system, it can serve as a synthetic intermediate. The phenolic hydroxyl group, for example, can be used to link the molecule to other aromatic systems, thereby extending conjugation and tuning the electronic properties. The general requirements for materials in OSCs include good charge extraction and transportation, which are dependent on the molecular structure and energy levels. nih.gov
The table below summarizes key properties of some material classes relevant to optoelectronics that share structural similarities with derivatives of the target compound.
| Material Class | Relevant Properties | Potential Application |
| Biphenyl Derivatives | Wide bandgap, Bipolar charge transport | OLED Host Materials nih.govacs.orgresearchgate.net |
| Polyfluorenes | Wide bandgaps, Strong fluorescence | Blue Light Emitting Polymers in OLEDs |
| Pyrene Derivatives | High fluorescence quantum yield | Emissive and Charge Transport Layers in OLEDs nih.gov |
It is important to note that the utility of this compound in this context remains speculative without direct experimental evidence. However, its structure provides a foundation for synthetic exploration into new optoelectronic materials.
Photochromic and Thermochromic Materials (via related Schiff bases)
A significant area of interest for phenolic compounds is their use as precursors to Schiff bases, which can exhibit photochromic and thermochromic properties. These smart materials change their color in response to light (photochromism) or temperature (thermochromism). This behavior in o-hydroxy Schiff bases is often attributed to a tautomeric equilibrium between the enol-imine and keto-amine forms, which can be influenced by external stimuli. nih.gov
Schiff bases derived from salicylaldehyde and its derivatives are widely studied for these properties. nih.gov For a Schiff base to exhibit thermochromism, the molecule is typically planar, with a dihedral angle of less than 25° between the aromatic subunits. nih.gov Conversely, non-planar molecules with a dihedral angle greater than 25° are more likely to be photochromic. nih.gov
While research on Schiff bases derived directly from this compound is not prominent, studies on analogous compounds provide strong evidence for its potential in this area. For example, a chiral photochromic Schiff base has been synthesized from 5-methoxysalicylaldehyde, a compound structurally similar to the phenolic part of the title molecule. nih.gov This Schiff base exists in the phenol-imine tautomeric form and exhibits photochromism. nih.gov
Furthermore, the synthesis of various Schiff bases from substituted phenols and amines has been shown to yield compounds with interesting properties. For instance, Schiff bases synthesized from isovanillin (B20041) and various amines have been investigated for their biological activities. The synthesis of a Schiff base from vanillin and p-anisidine resulted in a compound with a distinct melting point and spectral characteristics. acs.org These examples demonstrate the feasibility of forming stable Schiff bases from phenolic aldehydes.
The general reaction to form a Schiff base involves the condensation of a primary amine with an aldehyde or ketone. In the case of this compound, it would first need to be oxidized to the corresponding aldehyde before condensation with a primary amine. The resulting Schiff base would have the general structure shown below, with the potential for photochromic or thermochromic behavior dependent on the nature of the 'R' group and the resulting molecular geometry.
General Structure of a Schiff Base Derivative: An imine formed from the aldehyde derivative of this compound and a primary amine (R-NH2).
The table below details research on related Schiff bases, highlighting their properties.
| Precursor Aldehyde | Amine | Resulting Schiff Base Property | Reference |
| 5-Methoxysalicylaldehyde | (R)-1-Phenylethylamine | Photochromic | nih.gov |
| Salicylaldehyde derivatives | α-Aminodiphenylmethane | Thermochromic | nih.gov |
| Vanillin | p-Anisidine | Characterized, antioxidant activity studied | acs.org |
| Isovanillin | Various amines | Synthesized and characterized |
These studies collectively suggest that Schiff bases derived from an aldehyde analogue of this compound are promising candidates for the development of novel photochromic and thermochromic materials.
Structure-Reactivity Relationship Studies (within chemical transformations)
The chemical behavior of this compound is dictated by the interplay of its functional groups—the phenolic hydroxyl, the benzylic hydroxyl, and the two aromatic rings. Understanding the relationship between its structure and reactivity is crucial for its application in organic synthesis.
The reactivity of the two hydroxyl groups is distinct. The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. The benzylic hydroxyl group, on the other hand, is more akin to a typical alcohol. However, its position next to a phenyl ring makes it susceptible to reactions involving carbocation intermediates. For instance, the reduction of benzylic alcohols to the corresponding alkanes often proceeds through the formation of a carbocation at the benzylic position. researchgate.net The stability of this carbocation, and thus the rate of reaction, is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
The steric environment around the reactive sites also plays a significant role. The presence of two bulky phenyl groups around the benzylic hydroxyl group can create steric hindrance, potentially affecting the approach of reagents. rsc.org This steric crowding can influence the selectivity of reactions. For example, in the protection of diols, sterically hindered hydroxyl groups may react differently than less hindered ones. wikipedia.org
The electronic effects of the substituents on the phenyl rings are also critical. The methoxy (B1213986) group on one ring is an electron-donating group, which can influence the reactivity of the adjacent benzylic hydroxyl group by stabilizing a potential carbocation intermediate. Conversely, the hydroxyl group on the other ring is an activating group, making that ring more susceptible to electrophilic substitution.
A study on the reduction of various aryl carbinols using hydrogen iodide generated in situ provides insights into the reactivity of benzylic alcohols. researchgate.net The reaction is believed to proceed via a carbocation intermediate, and the rate is dependent on the substituents on the aryl group. researchgate.net This highlights a clear structure-reactivity relationship where electron-donating groups on the phenyl ring attached to the carbinol would be expected to accelerate the reaction.
The table below summarizes the key structural features of this compound and their influence on its reactivity.
| Structural Feature | Influence on Reactivity |
| Phenolic -OH group | Acidic; allows for formation of a nucleophilic phenoxide. Activates its aromatic ring towards electrophilic substitution. |
| Benzylic -OH group | Can be a leaving group, especially after protonation, to form a stabilized benzylic carbocation. researchgate.net |
| Methoxy (-OCH3) group | Electron-donating group; activates its aromatic ring and can stabilize an adjacent carbocation. |
| Two Phenyl Rings | Provide steric bulk which can influence reaction selectivity. rsc.org The overall conformation can be influenced by weak interactions like O-H...π bonds. acs.org |
These structure-reactivity relationships are fundamental to designing synthetic routes that utilize this compound as a starting material or intermediate.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Strategies for 2-(Hydroxy(4-methoxyphenyl)methyl)phenol
The development of efficient and sustainable methods for the synthesis of this compound is a primary area for future investigation. While classical approaches provide a foundation, novel strategies can offer improved yields, selectivity, and greener reaction profiles.
One promising avenue is the continued exploration of acid-catalyzed condensation reactions between a phenol (B47542) and 4-methoxybenzaldehyde (B44291). google.comrsc.org These reactions, typically employing a solid acid catalyst, are a common method for producing bisphenols. google.commdpi.com Future research could focus on optimizing reaction conditions, such as temperature and catalyst selection, to maximize the yield of the desired diarylmethanol and minimize the formation of triphenylmethane (B1682552) byproducts. rsc.org The use of milder Lewis acids could also be investigated to enhance selectivity.
Another key area is the refinement of Grignard reactions . The synthesis could potentially be achieved by reacting 4-methoxyphenylmagnesium bromide with 2-hydroxybenzaldehyde (salicylaldehyde). chegg.comsigmaaldrich.comyoutube.com A significant challenge in this approach is the presence of the acidic phenolic proton, which would be quenched by the Grignard reagent. Therefore, future work should investigate the use of protecting groups for the phenolic hydroxyl to circumvent this issue. The development of one-pot procedures that combine protection, Grignard addition, and deprotection would be a significant advancement.
Furthermore, the application of asymmetric synthesis to produce enantiomerically pure forms of this compound is a critical research direction. Chiral diarylmethanols are valuable intermediates in the synthesis of biologically active compounds. acs.orgacs.org Future studies could employ chiral catalysts in conjunction with arylzinc or arylboronic acid additions to aldehydes to achieve high enantioselectivity. acs.orgacs.orgnih.gov
Table 1: Representative Synthetic Strategies for Diaryl- and Triarylmethanes
| Reaction Type | Reactants | Catalyst/Reagent | Typical Conditions | Key Research Focus for this compound |
| Acid-Catalyzed Condensation | Phenol, 4-Methoxybenzaldehyde | Solid Acid (e.g., Zeolite Y, Sulfonated Polystyrene) | Elevated Temperature | Catalyst optimization for selectivity, minimizing resin formation. google.comrsc.orgmdpi.com |
| Grignard Reaction | 2-Hydroxybenzaldehyde, 4-Methoxyphenylmagnesium Bromide | Ether Solvent | Anhydrous, Low Temperature | Development of efficient protecting group strategies for the phenolic hydroxyl. chegg.comsigmaaldrich.comyoutube.com |
| Asymmetric Arylation | 2-Hydroxybenzaldehyde, 4-Methoxyphenylboronic Acid | Chiral Ligand, Metal Catalyst (e.g., Zn, Rh) | Mild Conditions | Screening of chiral ligands and catalysts for high enantioselectivity. acs.orgacs.orgnih.gov |
Advanced Mechanistic Studies of its Transformations
A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for controlling reaction outcomes and designing new applications.
Future mechanistic studies on its acid-catalyzed formation should aim to elucidate the precise role of the catalyst in activating the aldehyde and guiding the electrophilic aromatic substitution on the phenol ring. Investigating the kinetics of the reaction can provide insights into the rate-determining steps and the factors that favor the formation of the desired diarylmethanol over polymeric byproducts. Evidence suggests the intermediate formation of a dihydroxydiarylmethanol in similar condensations. rsc.org
In the context of Grignard-based synthesis , mechanistic investigations should focus on the influence of the ortho-hydroxyl group (even when protected) on the reactivity of the aldehyde and the stability of the resulting magnesium alkoxide intermediate.
Furthermore, the photochemical and thermal stability of this compound warrants investigation. Understanding its degradation pathways under various conditions is essential for its potential use in materials science. The presence of two phenolic groups and a benzylic alcohol suggests potential for antioxidant activity and specific degradation patterns that could be harnessed.
Development of Highly Functionalized Derivatives with Tailored Reactivity
The inherent functionality of this compound makes it an excellent scaffold for the synthesis of a diverse range of derivatives with tailored properties.
The two phenolic hydroxyl groups and the benzylic alcohol are prime sites for functionalization . Future research should explore selective etherification, esterification, and silylation reactions to modify the solubility, reactivity, and electronic properties of the molecule. For instance, the attachment of polymerizable groups, such as acrylates or vinyl ethers, could lead to the development of novel monomers.
The aromatic rings also present opportunities for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of these transformations. The resulting functionalized derivatives could exhibit unique electronic and optical properties.
Moreover, the development of Schiff base derivatives through condensation of the phenolic hydroxyl groups with primary amines is another promising avenue. mdpi.comatlantis-press.comresearchgate.net These derivatives often exhibit interesting coordination chemistry and have applications in catalysis and materials science.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagent | Potential Product | Potential Application |
| Etherification | Alkyl Halide, Base | Dialkoxy Derivative | Modified solubility, precursor for other reactions. |
| Esterification | Acyl Chloride, Base | Diester Derivative | Pro-drugs, modified release applications. |
| Silylation | Silyl Halide, Base | Disilyl Ether | Protecting group, intermediate for further synthesis. |
| Nitration | Nitric Acid, Sulfuric Acid | Dinitro Derivative | Energetic materials, intermediates for dyes. |
| Halogenation | Halogen, Lewis Acid | Dihalo Derivative | Flame retardants, synthetic intermediates. |
| Schiff Base Formation | Primary Amine | Diimine Derivative | Ligands for metal complexes, functional materials. mdpi.comatlantis-press.comresearchgate.net |
Integration with Emerging Technologies in Organic Synthesis and Materials Science
The unique structure of this compound makes it a candidate for integration with several emerging technologies.
In the realm of polymer science , this compound could serve as a valuable monomer or crosslinking agent. Its di-phenolic nature makes it suitable for the synthesis of polyesters, polycarbonates, and epoxy resins. rsc.org Future research could focus on the polymerization of this compound with various co-monomers to create new polymers with tailored thermal and mechanical properties. Its potential as a bio-based alternative to bisphenol A (BPA) in some applications warrants investigation. rsc.org
The field of supramolecular chemistry offers exciting possibilities for this molecule. The presence of multiple hydrogen bond donors and acceptors could enable the formation of well-defined self-assembled structures, such as gels, liquid crystals, or porous materials.
Furthermore, the integration of this compound into nanomaterials is a promising area. It could be used to functionalize the surface of nanoparticles, imparting specific properties such as improved dispersibility or targeted delivery capabilities. Its antioxidant properties could also be harnessed in the development of protective coatings for nanomaterials.
Q & A
Basic Research Question
- FT-IR : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C–O–C of methoxy at ~1250 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms carbonyl or hydroxyl-substituted carbons .
- XRD : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at ambient temperature, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How does this compound act as a corrosion inhibitor, and what experimental methods validate its efficacy?
Advanced Research Question
In acidic environments (1M HCl/H₂SO₄), the compound adsorbs onto mild steel via electron-rich methoxy and hydroxyl groups, forming a protective layer. Methods include:
- Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance and inhibition efficiency (>80% at 500 ppm) .
- Potentiodynamic Polarization : Determines corrosion current density reduction.
- Surface Morphology (SEM/AFM) : Visualizes reduced pitting and smoother surfaces post-exposure .
What computational approaches predict electronic properties and reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates HOMO-LUMO energy gaps (e.g., ΔE = 3.5 eV indicates moderate reactivity) and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates adsorption behavior on metal surfaces in corrosive media .
- Quantum Chemical Parameters : Global hardness (η) and electrophilicity (ω) correlate with inhibition efficiency .
How can contradictions in reported biological activities be resolved?
Advanced Research Question
Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) may arise from assay conditions (pH, concentration) or bacterial membrane composition. Solutions include:
- Standardized Protocols : Uniform MIC/MBC testing (e.g., 24-hour incubation at 37°C) .
- Comparative Studies : Cross-testing with structurally similar compounds (e.g., nitro vs. methoxy substituents) .
- Meta-Analysis : Statistical aggregation of data across studies to identify trends .
How do substituent variations influence chemical behavior?
Advanced Research Question
- Electron-Donating Groups (e.g., –OCH₃) : Enhance corrosion inhibition by increasing electron density on aromatic rings .
- Electron-Withdrawing Groups (e.g., –NO₂) : Improve antimicrobial activity via stronger hydrogen bonding with bacterial enzymes .
- Steric Effects : Bulky substituents may reduce adsorption efficiency on metal surfaces .
What are the challenges in scaling up synthesis for research quantities?
Advanced Research Question
- Yield Optimization : Prolonged reaction times may degrade heat-sensitive intermediates; microwave-assisted synthesis reduces time .
- Purification : Column chromatography becomes impractical; switch to fractional crystallization or solvent extraction .
- Cost : High-purity starting materials (e.g., 4-methoxybenzaldehyde) increase expenses; consider in-house synthesis of precursors .
How does the compound interact with biological macromolecules in antimicrobial applications?
Advanced Research Question
The hydroxyl and methoxy groups disrupt bacterial cell membranes via:
- Lipid Bilayer Penetration : Hydrophobic interactions with membrane fatty acids .
- Enzyme Inhibition : Binding to active sites of essential enzymes (e.g., ATP synthases) via hydrogen bonds .
- DNA Intercalation : Planar aromatic regions insert into DNA base pairs, inhibiting replication .
What are emerging applications in materials science?
Advanced Research Question
- UV Absorbers : Analogues like 2-hydroxy-4-methoxybenzophenone absorb UV-B radiation (λmax ~290 nm), useful in polymer stabilization .
- Coordination Chemistry : Forms metal complexes (e.g., with Cu²⁺) for catalytic or sensing applications .
- Supramolecular Assemblies : Hydrogen-bonded networks enable crystal engineering for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
